(-)-Bicuculline methobromide

Catalog No.
S002987
CAS No.
73604-30-5
M.F
C21H20BrNO6
M. Wt
462.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Bicuculline methobromide

CAS Number

73604-30-5

Product Name

(-)-Bicuculline methobromide

IUPAC Name

6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide

Molecular Formula

C21H20BrNO6

Molecular Weight

462.3 g/mol

InChI

InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1

InChI Key

BWXCECYGGMGBHD-UHFFFAOYSA-M

SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Synonyms

[R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Description

The exact mass of the compound (-)-Bicuculline methobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(-)-Bicuculline methobromide is a quaternary ammonium salt derived from the natural alkaloid bicuculline, which is known for its role as a selective antagonist of gamma-aminobutyric acid type A receptors. This compound, with the chemical formula C21H20BrNO6 and a molecular weight of 462.3 g/mol, is characterized by its enhanced water solubility and stability compared to its parent compound, bicuculline. The methobromide form allows for improved pharmacokinetic properties, making it a valuable tool in neuropharmacological research .

(-)-Bicuculline methobromide acts as a selective antagonist of the GABA<sub>A</sub> receptor. GABA binding to the GABA<sub>A</sub> receptor triggers the opening of chloride ion channels, leading to increased inhibitory neurotransmission []. By competitively binding to the GABA binding site, (-)-bicuculline methobromide prevents GABA from activating the receptor and inducing chloride channel opening. This results in decreased inhibitory signaling and increased neuronal excitability [].

(-)-Bicuculline methobromide is a chemical compound widely used in scientific research as a selective antagonist of gamma-aminobutyric acid type A (GABA<sub>A</sub>) receptors []. GABA<sub>A</sub> receptors are the major inhibitory neurotransmitter receptors in the central nervous system, meaning their activation leads to a decrease in neuronal firing []. By blocking these receptors, (-)-bicuculline methobromide disrupts GABAergic inhibition, allowing scientists to isolate and study the activity of excitatory neurotransmission, particularly mediated by glutamate receptors [].

Isolating Glutamate Receptor-Mediated Currents

One of the primary applications of (-)-bicuculline methobromide is in electrophysiological studies. By applying this compound to brain slices or cultured neurons, researchers can block GABAergic inhibition. This allows them to measure currents mediated solely by glutamate receptors, which are the main excitatory receptors in the brain []. This technique, known as GABAergic inhibition blockade, is crucial for studying the properties and functions of glutamate receptors, which play a vital role in learning, memory, and synaptic plasticity [].

The primary reaction involving (-)-Bicuculline methobromide is its interaction with gamma-aminobutyric acid type A receptors. As an antagonist, it inhibits the binding of gamma-aminobutyric acid, leading to altered neuronal excitability. This compound can also participate in various chemical transformations typical of quaternary ammonium salts, including nucleophilic substitutions and hydrolysis under certain conditions .

(-)-Bicuculline methobromide exhibits significant biological activity as a GABA receptor antagonist. Its inhibitory effects on GABAergic neurotransmission lead to increased neuronal excitability and have been linked to the induction of clonic-tonic convulsions in experimental models. It has been shown to have non-GABA receptor-mediated actions as well, indicating broader biological implications . The compound has an IC50 value of approximately 3 μM for GABA type A receptors, highlighting its potency in this context .

The synthesis of (-)-Bicuculline methobromide typically involves the methylation of bicuculline followed by bromination to form the methobromide salt. Key steps may include:

  • Methylation: Using methyl iodide or another methylating agent to introduce a methyl group into the bicuculline structure.
  • Formation of Methobromide Salt: Reacting the methylated bicuculline with bromine or a bromide salt to yield (-)-Bicuculline methobromide.

These reactions are usually performed under controlled conditions to ensure high yields and purity of the final product .

(-)-Bicuculline methobromide is primarily used in neuroscience research to study GABAergic signaling pathways and their implications in various neurological conditions. Its ability to induce seizures makes it useful for modeling epilepsy and other seizure disorders in animal studies. Furthermore, it can serve as a pharmacological tool for investigating the roles of GABA receptors in synaptic transmission and plasticity .

Several compounds share structural or functional similarities with (-)-Bicuculline methobromide. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
BicucullineNatural alkaloidSelective GABA receptor antagonist; less soluble than methobromide form.
MuscimolNatural productGABA receptor agonist; induces sedative effects.
PicrotoxinNatural toxinNon-competitive antagonist at GABA receptors; induces convulsions.
Gabazine (SR95531)Synthetic compoundCompetitive antagonist at GABA type A receptors; used in research.

Uniqueness: (-)-Bicuculline methobromide stands out due to its enhanced water solubility and stability compared to bicuculline, alongside its ability to engage with both GABAergic and glycinergic systems. This dual action makes it particularly valuable for studying complex neural interactions and potential therapeutic targets in epilepsy and other neurological disorders .

Natural Source Extraction from Fumarioideae Subfamily Plants

Plant Sources and Distribution

(-)-Bicuculline and its precursor compounds are naturally distributed across several genera within the Fumarioideae subfamily, previously classified as the Fumariaceae family [5] [6]. The primary natural sources include Dicentra cucullaria (Dutchman's breeches), Adlumia fungosa (climbing fumitory), and various Corydalis species [7] [5] [8] [9] [10]. The alkaloid was originally identified in 1932 from plant alkaloid extracts and has since been isolated from multiple species across these genera [5] [6].

Corydalis species represent particularly rich sources of bicuculline, with significant quantitative variations observed between different species and geographical locations. Research has documented bicuculline content ranging from 0.203 to 3.5 grams per kilogram in Corydalis conspersa, while Corydalis decumbens demonstrates exceptionally high concentrations reaching 1.1025 grams per kilogram [7] [11]. These concentration differences highlight the importance of species selection and sourcing considerations in natural extraction processes.

The distribution of bicuculline within plant tissues also varies significantly. Studies on Corydalis chaerophylla indicate that bicuculline accumulates primarily in the leaves, while berberine concentrates in the roots, suggesting tissue-specific alkaloid partitioning that influences extraction strategies [12]. This differential distribution pattern necessitates targeted extraction approaches depending on the desired alkaloid profile and purity requirements.

Extraction Methodologies

Traditional extraction methods for bicuculline from Fumarioideae plants typically employ polar organic solvents due to the alkaloid's chemical properties. The presence of multiple hydroxyl groups and the isoquinoline nitrogen provides sufficient polarity for extraction using methanol, ethanol, or mixed aqueous-organic solvent systems [13]. Extraction efficiency depends significantly on pH conditions, with alkaline extraction typically providing better yields due to the basic nature of the isoquinoline nitrogen.

Modern extraction techniques have evolved to incorporate more sophisticated separation methods. pH-zone-refining counter-current chromatography has demonstrated exceptional effectiveness for large-scale alkaloid separation from Corydalis decumbens. This technique employed a methyl tert-butyl ether-acetonitrile-water solvent system with triethylamine and hydrochloric acid as pH modifiers, successfully isolating 423 milligrams of bicuculline with greater than 93% purity from 3.1 grams of crude extract [14].

The optimization of extraction conditions requires careful consideration of multiple variables including temperature, extraction time, solvent composition, and pH control. Higher temperatures generally increase extraction efficiency but may also promote degradation of light-sensitive bicuculline. The alkaloid's photosensitivity necessitates protection from light during extraction and subsequent processing steps to maintain compound integrity [5].

Semi-Synthetic Modification of Bicuculline Alkaloids

Quaternary Salt Formation

The conversion of bicuculline to (-)-bicuculline methobromide involves N-methylation of the tertiary amine nitrogen to form a quaternary ammonium salt. This modification fundamentally alters the compound's physicochemical properties, particularly enhancing water solubility and chemical stability [3] [4]. The methylation reaction typically employs bromomethane (methyl bromide) under controlled conditions to achieve selective N-alkylation without affecting other functional groups within the molecule.

The reaction mechanism involves nucleophilic substitution of the tertiary nitrogen on the methyl carbon of bromomethane, displacing bromide ion to form the quaternary ammonium species. Reaction conditions must be carefully optimized to prevent side reactions, particularly given the presence of multiple reactive sites within the bicuculline structure including phenolic hydroxyl groups and the lactone functionality . Temperature control and reaction time optimization are critical parameters that influence both yield and product purity.

Studies examining the relationship between N-alkylation and biological activity have demonstrated that the quaternary modification significantly enhances gamma-aminobutyric acid type A receptor binding affinity. Research comparing bicuculline enantiomers showed that methylation increases biological activity by approximately two orders of magnitude, with [1S,9R]-bicuculline demonstrating 70-fold greater potency than its [1R,9S] counterpart and showing 100 to 900-fold greater activity than the corresponding nor-bicuculline derivatives depending on pH conditions [16].

Alternative Salt Formations

The formation of different quaternary salts follows similar synthetic pathways but employs different alkylating agents. Methyl iodide provides rapid quaternization due to the superior leaving group properties of iodide, while methyl chloride offers a more economical alternative with comparable effectiveness. The selection criteria typically involve considerations of cost, availability, reaction kinetics, and the desired properties of the final product [17].

Comparative studies of quaternary ammonium salt formation have revealed significant impacts on both physicochemical properties and biological activity. The counterion selection affects not only solubility profiles but also membrane permeability characteristics, which influence the compound's ability to cross biological barriers and reach target receptor sites. These considerations are particularly important for in vivo applications where tissue distribution and bioavailability become critical factors [17].

Synthetic Route Optimization

The optimization of semi-synthetic bicuculline methobromide preparation involves multiple stages of process development aimed at maximizing yield while maintaining product quality. Starting from naturally extracted bicuculline, the methylation process requires careful control of reaction stoichiometry to ensure complete conversion while minimizing over-alkylation or degradation products [18] [19].

Purification following quaternization typically employs crystallization techniques to achieve the desired purity levels. The enhanced water solubility of the methobromide salt facilitates purification through selective dissolution and precipitation cycles. However, this same solubility enhancement can complicate isolation procedures, requiring modified crystallization conditions compared to the parent alkaloid .

Quality control considerations for semi-synthetic bicuculline methobromide include monitoring for residual starting materials, side products from incomplete reactions, and degradation products from light exposure or thermal decomposition. Analytical methods typically employ high-performance liquid chromatography with ultraviolet detection to quantify product purity and identify potential impurities [14] [20].

Challenges in Enantiomeric Purification

Stereochemical Considerations

The stereochemistry of bicuculline presents significant challenges for enantiomeric purification due to the presence of multiple chiral centers within the complex phthalide-isoquinoline framework. The natural product exists as a specific stereoisomer, but synthetic approaches may generate racemic mixtures requiring resolution [21] [19] [16]. The absolute configuration affects both biological activity and physicochemical properties, making enantiomeric purity a critical quality parameter.

Chiral recognition and separation of bicuculline enantiomers requires specialized chromatographic systems capable of distinguishing subtle spatial differences between mirror image molecules. The molecular structure's complexity, featuring fused ring systems and multiple functional groups, provides numerous potential interaction sites for chiral stationary phases but also increases the difficulty of achieving baseline separation [22] [23].

The biological significance of stereochemistry in bicuculline is demonstrated by the dramatic differences in gamma-aminobutyric acid type A receptor binding affinity between enantiomers. The [1S,9R]-configuration shows approximately 70-fold greater potency compared to the [1R,9S]-enantiomer, emphasizing the critical importance of stereochemical control in both synthesis and purification processes [16].

Chromatographic Separation Methods

High-performance liquid chromatography employing chiral stationary phases represents the primary approach for bicuculline enantiomer separation. Polysaccharide-based chiral stationary phases, including cellulose and amylose derivatives, have demonstrated effectiveness for similar isoquinoline alkaloid separations [22] [24] [25]. These phases rely on multiple weak interactions including hydrogen bonding, π-π stacking, and steric hindrance to achieve chiral discrimination.

The selection of appropriate chiral stationary phases requires systematic screening across multiple column chemistries due to the unpredictable nature of chiral recognition mechanisms. Factors influencing separation include the type of polysaccharide backbone, nature of the attached chiral selector groups, and the position of functional groups within the selector molecule [24]. Mobile phase composition, particularly the choice of polar and nonpolar components, significantly affects both retention and selectivity.

Recent developments in chiral separation technology have introduced superficially porous particles and smaller particle sizes to improve separation efficiency and reduce analysis times. These advances are particularly beneficial for bicuculline separations where the complex molecular structure may result in broad peaks and extended retention times [25]. The optimization of such separations requires exploring multiple parameters including stationary phase chemistry, mobile phase composition, and temperature control.

Alternative Resolution Strategies

Beyond chromatographic approaches, alternative enantiomer resolution strategies for bicuculline-type compounds include diastereomeric salt formation with chiral acids or bases. This classical approach exploits differences in crystallization behavior between diastereomeric salts to achieve physical separation of enantiomers [26] [27]. The success of this method depends on identifying suitable chiral auxiliaries that provide sufficient differences in solubility or crystallization kinetics.

Cyclodextrin inclusion complex formation represents another approach for enantiomer separation, particularly useful for compounds with appropriate molecular dimensions and functional group arrangements. Beta-cyclodextrin has demonstrated effectiveness for separating various drug enantiomers through differential complexation, though the specific applicability to bicuculline requires experimental verification [27] [28].

Enzymatic resolution methods, while less commonly applied to alkaloid systems, offer potential advantages in terms of selectivity and mild reaction conditions. However, the complex structure of bicuculline may limit the availability of suitable enzymes capable of stereoselective transformations. Such approaches would require extensive screening of enzyme libraries and optimization of reaction conditions to achieve practical utility [21].

(-)-Bicuculline methobromide functions as a competitive antagonist at gamma-aminobutyric acid type A receptors, representing one of the most extensively characterized mechanisms of gamma-aminobutyric acid receptor inhibition [1] [2]. The compound demonstrates high-affinity binding to the orthosteric site of gamma-aminobutyric acid type A receptors, where it directly competes with gamma-aminobutyric acid for binding [1] [3].

Binding Affinity and Competitive Parameters

Quantitative binding studies have established that (-)-bicuculline methobromide exhibits concentration-dependent competitive inhibition of gamma-aminobutyric acid binding with distinct affinities for different receptor populations. The compound demonstrates a dissociation constant (Ki) of 5 micrometers for high-affinity gamma-aminobutyric acid binding sites in brain tissue, compared to 115 micrometers for low-affinity sites [4]. When muscimol binding is examined, competitive inhibition occurs with Ki values of 4 micrometers in brain membranes and 10 micrometers in spinal cord preparations [4].

The competitive nature of the antagonism is confirmed by Schild plot analysis, which consistently yields slopes approximating unity (Hill coefficients of 0.94-1.01) for responses to gamma-aminobutyric acid, alphaxalone, and pentobarbital [2] [5]. This indicates that channel blockade is achieved through the binding of a single antagonist molecule per functional site [2]. The half-maximal inhibitory concentration (IC50) for gamma-aminobutyric acid type A receptor antagonism is 3 micrometers, demonstrating potent inhibitory activity [6] [7].

ParameterValueReference
IC50 at GABAA receptors3 μMMultiple studies
Ki (high affinity GABA site)5 μMAndrews & Johnston, 1979
Ki (low affinity GABA site)115 μMAndrews & Johnston, 1979
Ki for muscimol binding (brain)4 μMMultiple studies
Ki for muscimol binding (spinal cord)10 μMMultiple studies
Hill coefficient (GABA antagonism)~1.0Ueno et al., 1997

Concentration-Response Relationships

The concentration-response relationship for (-)-bicuculline methobromide demonstrates classic competitive antagonism characteristics. Dose-response curves for gamma-aminobutyric acid are shifted to the right in a parallel manner without depression of the maximal response, confirming competitive rather than non-competitive inhibition [8] [9]. When applied at concentrations of 1-3 micrometers, the compound increases the half-maximal effective concentration (EC50) of gamma-aminobutyric acid by 1.6 to 3.6-fold [10].

Receptor Subtype Selectivity

(-)-Bicuculline methobromide exhibits differential sensitivity across gamma-aminobutyric acid type A receptor subtypes. Functional studies indicate that the antagonist potency is largely independent of receptor subunit composition for most gamma-aminobutyric acid type A receptor combinations [1]. However, receptors containing α6 subunits demonstrate reduced sensitivity to bicuculline, while gamma-aminobutyric acid type C receptors containing ρ subunits are essentially insensitive to the compound [1]. This selectivity pattern has been attributed to specific amino acid residues in the binding pocket, particularly Tyr106, Phe138, and Phe240 in ρ1 receptors that determine bicuculline insensitivity [1].

Mechanistic Basis of Competitive Antagonism

The competitive antagonism mechanism involves direct occupation of the gamma-aminobutyric acid binding site, preventing endogenous neurotransmitter access while not activating the chloride channel [1] [2]. This results in a functional blockade of inhibitory neurotransmission without intrinsic agonist activity. The binding is rapidly reversible, with onset times of less than one second and complete reversibility upon compound removal [11] [12].

Modulation of Calcium-Activated Potassium Channels

(-)-Bicuculline methobromide exhibits significant inhibitory effects on small-conductance calcium-activated potassium channels (SK channels), representing a pharmacological action independent of its gamma-aminobutyric acid type A receptor antagonism [11] [12] [13]. This dual mechanism of action has important implications for neuronal excitability and has led to recommendations for careful interpretation of experimental results using bicuculline derivatives.

Small-Conductance Calcium-Activated Potassium Channel Blockade

The compound directly blocks SK channels with an IC50 of approximately 26 micrometers [11] [14]. This effect persists in the presence of tetrodotoxin and is not mediated by modulation of neurotransmitter release, confirming a direct action on the channel protein [11]. The blockade affects both apamin-sensitive SK2 channels and apamin-insensitive SK1 channels when applied to outside-out membrane patches [13].

Voltage-clamp studies demonstrate that (-)-bicuculline methobromide blocks the current underlying the afterhyperpolarization in a voltage-dependent manner [11]. The blockade is more pronounced at depolarized membrane potentials, suggesting a voltage-sensitive binding mechanism. This effect is mimicked by apamin, the classical SK channel blocker, confirming that the target is indeed the SK channel complex [11] [12].

TargetIC50/Ki ValueCompetition TypeMechanism
SK2 channels26 μMDirect blockVoltage-dependent
SK1 channels26 μMDirect blockVoltage-dependent
Apamin-sensitive AHP100 nM equivalentDirect blockChannel occlusion

Functional Consequences of SK Channel Modulation

Blockade of SK channels by (-)-bicuculline methobromide results in enhanced low-threshold calcium spike bursts and altered firing patterns in neurons, particularly in thalamic reticular nucleus cells [11]. The compound enhances the calcium spike burst through removal of the afterhyperpolarization that normally limits repetitive firing. This effect is observed even in the presence of tetrodotoxin, confirming that it is independent of action potential-dependent synaptic transmission [11].

The modulation of SK channels contributes to changes in neuronal excitability that extend beyond gamma-aminobutyric acid type A receptor antagonism. In preoptic nucleus neurons, SK channel blockade by (-)-bicuculline methobromide produces a positive shift in resting potential (5 ± 1 millivolts) and affects spontaneous firing frequency [12]. These effects demonstrate that the compound's actions on neuronal activity result from both gamma-aminobutyric acid receptor antagonism and SK channel modulation.

Tissue Distribution and Physiological Relevance

The SK channel blocking activity of (-)-bicuculline methobromide has been demonstrated across multiple brain regions, including the thalamic reticular nucleus, preoptic area, and midbrain dopaminergic neurons [11] [12] [14]. This widespread distribution suggests that the dual pharmacological profile significantly impacts experimental interpretations when the compound is used as a "selective" gamma-aminobutyric acid type A receptor antagonist.

The calcium dependence of the blocked current has been confirmed through substitution of cobalt for calcium in extracellular solutions, which completely abolishes the bicuculline-sensitive potassium current [12]. This demonstrates that the target channels are indeed calcium-activated potassium channels rather than other potassium channel subtypes.

Comparison with Other Gamma-Aminobutyric Acid Type A Receptor Antagonists

Importantly, the SK channel blocking activity of (-)-bicuculline methobromide is not shared by other gamma-aminobutyric acid type A receptor antagonists. Picrotoxin, gabazine (SR95531), and bicuculline free base do not reproduce the SK channel blockade at concentrations up to 100-300 micrometers [11] [14]. This selectivity pattern has led to recommendations that picrotoxin or gabazine should be used when pure gamma-aminobutyric acid type A receptor antagonism is desired, while (-)-bicuculline methobromide may serve as a useful tool for studying SK channel function [11].

Allosteric Binding Site Characterization

(-)-Bicuculline methobromide exhibits complex allosteric interactions at gamma-aminobutyric acid type A receptors that extend beyond simple competitive antagonism [3] [2] [15]. While the compound binds primarily at the orthosteric gamma-aminobutyric acid binding site, it also interacts with additional receptor regions, resulting in allosteric modulation of channel gating and stabilization of receptor conformational states [1] [2].

Orthosteric Site Interactions and Extended Binding Surface

The molecular size of (-)-bicuculline methobromide is approximately three times larger than gamma-aminobutyric acid, enabling it to interact with binding sites beyond the minimal orthosteric pocket [1]. Structural studies indicate that the compound binds at the orthosteric site while simultaneously contacting additional residues that gamma-aminobutyric acid cannot reach [1] [3]. This extended binding surface contributes to the compound's ability to stabilize the receptor in a closed conformation and act as an allosteric inhibitor of channel opening [2] [15].

Crystal structure analysis of N-methylbicuculline (the active moiety of the methobromide salt) bound to glycine-binding protein reveals specific interactions with nine amino acid residues in the binding pocket [3]. Six of these residues are strictly conserved between glycine receptors and gamma-aminobutyric acid type A receptors, while three represent conservative substitutions, suggesting that the binding mode is representative of gamma-aminobutyric acid type A receptor interactions [3].

Allosteric Modulation of Channel Gating

(-)-Bicuculline methobromide functions as an allosteric inhibitor of channel opening after binding to the gamma-aminobutyric acid binding site [2] [15]. This mechanism explains the compound's ability to block channel activation by structurally diverse agonists including neurosteroids, barbiturates, and other direct gamma-aminobutyric acid type A receptor activators [2] [5]. The allosteric nature of the inhibition is demonstrated by the ability to block responses to alphaxalone and pentobarbital, which bind at sites distinct from the gamma-aminobutyric acid binding pocket [2].

Binding CharacteristicDescriptionFunctional Consequence
Orthosteric site interactionBinds to same site as GABACompetitive inhibition
Additional binding sitesInteracts with sites outside orthosteric siteEnhanced binding affinity and specificity
Receptor stabilizationStabilizes receptor in closed statePrevents channel activation
Channel gating effectsActs as allosteric inhibitor of channel openingBlocks steroid and barbiturate gating
Molecular size vs GABA~3 times larger than GABA moleculeExtended binding surface interactions
Binding orientation flexibilityDifferent orientations in different receptor subtypesSubtype-dependent activity

Conformational State Stabilization

The allosteric mechanism involves stabilization of the gamma-aminobutyric acid type A receptor in a closed conformational state that is refractory to channel opening [1] [2]. This stabilization occurs through the formation of additional protein-ligand interactions beyond those formed by gamma-aminobutyric acid alone. The cationic nitrogen and lactone functions of (-)-bicuculline methobromide are critical for orthosteric site interaction, while the two aromatic rings with methylenedioxy groups contribute to stabilization through interactions with additional binding sites [1].

Inverse Agonist Properties

(-)-Bicuculline methobromide has been characterized as an inverse agonist at the gamma-aminobutyric acid binding site [2] [16]. This classification reflects the compound's ability to shift the equilibrium toward closed channel states, reducing constitutive activity below baseline levels. The inverse agonist activity is particularly evident in receptor mutants where the compound can exhibit weak agonist activity under specific conditions, demonstrating the complex allosteric relationships between binding site occupancy and channel gating [2].

Subtype-Dependent Binding Orientations

Structural comparisons between (-)-bicuculline methobromide bound to different pentameric ligand-gated ion channel subtypes reveal that the compound adopts distinct orientations despite maintaining similar molecular conformations [3]. These orientation differences are enforced by specific amino acid residues in the binding pocket and contribute to the compound's subtype selectivity. The binding plasticity explains how a single compound can act as a promiscuous antagonist across multiple inhibitory receptor subtypes while maintaining different potencies and functional profiles.

Hydrogen Bond Acceptor Count

7

Exact Mass

461.04740 g/mol

Monoisotopic Mass

461.04740 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Dates

Last modified: 04-14-2024
1: Ma J, Lin C, Wen C, Xiang Z, Yang X, Wang X. Determination of bicuculline in
rat plasma by liquid chromatography mass spectrometry and its application in a
pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Mar
15;953-954:143-6. doi: 10.1016/j.jchromb.2014.02.006. Epub 2014 Feb 18. PubMed
PMID: 24607696.
2: Johnston GA. Advantages of an antagonist: bicuculline and other GABA
antagonists. Br J Pharmacol. 2013 May;169(2):328-36. doi: 10.1111/bph.12127.
Review. PubMed PMID: 23425285; PubMed Central PMCID: PMC3651659.
3: Chesnoy-Marchais D. Bicuculline- and neurosteroid-sensitive tonic chloride
current in rat hypoglossal motoneurons and atypical dual effect of SR95531. Eur J
Neurosci. 2013 Feb;37(3):366-79. doi: 10.1111/ejn.12074. Epub 2012 Nov 29. PubMed
PMID: 23190086.
4: Ionov ID, Roslavtseva LA. Coadministration of bicuculline and NMDA induces
paraplegia in the rat. Brain Res. 2012 Apr 27;1451:27-33. doi:
10.1016/j.brainres.2012.03.015. Epub 2012 Mar 13. PubMed PMID: 22445063.

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